(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid
Overview
Description
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound that contains a thiadiazole ring
Mechanism of Action
Target of Action
Thiadiazole derivatives have been associated with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets and cause changes that lead to their observed biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to interact with various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
It has been reported that thiadiazole derivatives show dose-dependent anticancer activities against studied cell lines .
Biochemical Analysis
Biochemical Properties
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit potent antimicrobial activity by inhibiting the growth of bacteria such as Escherichia coli and Bacillus mycoides . The compound interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has been found to bind to DNA, interfering with DNA replication and transcription processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating caspase-dependent pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and energy depletion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to bacterial enzymes, inhibiting their activity and leading to cell death . In cancer cells, the compound interacts with DNA, causing DNA damage and triggering apoptosis . Additionally, this compound inhibits the activity of key metabolic enzymes, disrupting cellular energy production and leading to cell death .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. The compound is relatively stable under normal laboratory conditions but can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits potent antimicrobial and anticancer activities without significant toxicity . At high doses, this compound can cause adverse effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation and elimination from the body . The compound also affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and reduced energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cellular membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals direct this compound to specific subcellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the thiadiazole ring.
Scientific Research Applications
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities and applications.
2-Mercapto-5-methyl-1,3,4-thiadiazole: A derivative with enhanced antimicrobial and antifungal properties.
5-Arylazothiazoles: Compounds with similar structural features and biological activities.
Uniqueness
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBLVKBSHOUHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343409 | |
Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801492 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50918-26-8 | |
Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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